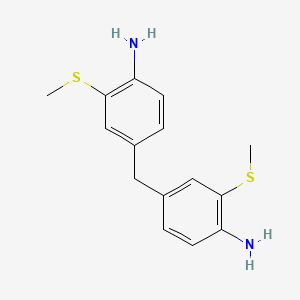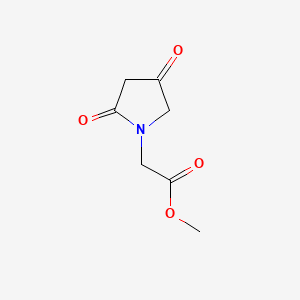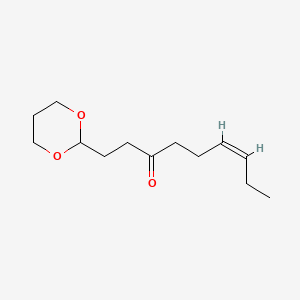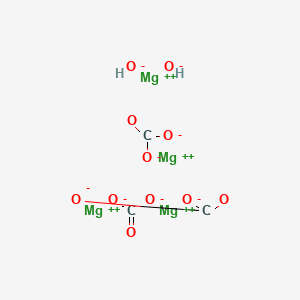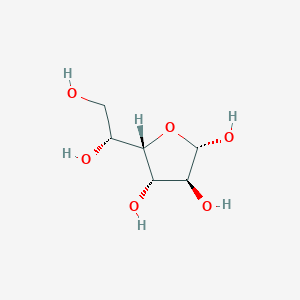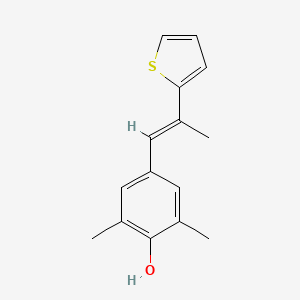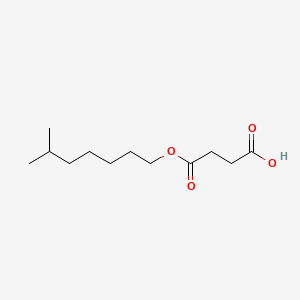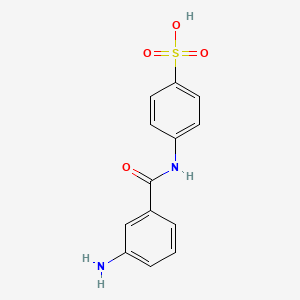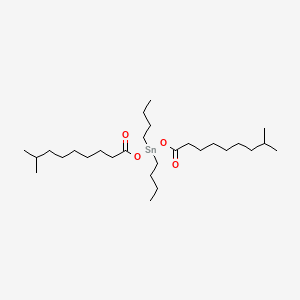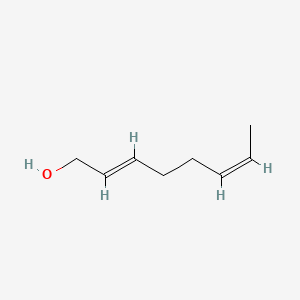
(2E,6Z)-Octa-2,6-dienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6Z)-Octa-2,6-dienol is an organic compound with the molecular formula C8H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds at the 2nd and 6th positions in its carbon chain. This compound is known for its distinctive fragrance and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Octa-2,6-dienol typically involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired product. One common method involves the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce the number of steps involved. The use of high-efficiency catalysts and controlled reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6Z)-Octa-2,6-dienol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces (2E,6Z)-Octa-2,6-dienal or (2E,6Z)-Octa-2,6-dienoic acid.
Reduction: Yields (2E,6Z)-Octane-2,6-diol.
Substitution: Forms compounds like (2E,6Z)-Octa-2,6-dienyl chloride.
Wissenschaftliche Forschungsanwendungen
(2E,6Z)-Octa-2,6-dienol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
Wirkmechanismus
The mechanism of action of (2E,6Z)-Octa-2,6-dienol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through its ability to modulate cellular signaling pathways, including those involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesol: Another unsaturated alcohol with similar structural features but a longer carbon chain.
(2E,6Z)-Nonadienal: An aldehyde with similar double bond positions but different functional groups.
Uniqueness
(2E,6Z)-Octa-2,6-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its relatively short carbon chain compared to similar compounds like farnesol makes it more volatile and suitable for applications in the fragrance industry .
Eigenschaften
CAS-Nummer |
97259-62-6 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2E,6Z)-octa-2,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,6-7,9H,4-5,8H2,1H3/b3-2-,7-6+ |
InChI-Schlüssel |
ONYJRUXYOCZIAW-BRXUXDTNSA-N |
Isomerische SMILES |
C/C=C\CC/C=C/CO |
Kanonische SMILES |
CC=CCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




